(3-chlorobenzyl)zinc(II) chloride
Description
Properties
Molecular Formula |
C7H6Cl2Zn |
|---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
zinc;1-chloro-3-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ICUOPRHOUZCMIM-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Reagent for Organic Synthesis
(3-chlorobenzyl)zinc(II) chloride serves as a crucial reagent in the synthesis of various organic compounds. It is particularly useful in reactions involving carbon-carbon bond formation, such as:
- Cross-Coupling Reactions : It can participate in Suzuki and Negishi coupling reactions, which are essential for constructing complex organic molecules. For instance, it has been effectively used to couple with aryl halides to form biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
- Nucleophilic Substitution : The compound can act as a nucleophile in substitution reactions, enabling the introduction of the (3-chlorobenzyl) group into substrates, thereby modifying their chemical properties .
1.2 Synthesis of Secondary Amides
Zinc(II)-catalyzed reactions involving this compound have shown promise in synthesizing secondary amides from ketones. This method offers high yields and selectivity, making it a valuable approach in pharmaceutical synthesis .
Biological Applications
2.1 Antimicrobial Activity
Research has indicated that zinc complexes, including those derived from this compound, exhibit significant antimicrobial properties. Studies demonstrate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential utility as antibacterial agents .
2.2 Cytotoxic Effects
In addition to antimicrobial activity, this compound has been evaluated for its cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells presents opportunities for developing novel anticancer therapies .
Catalytic Applications
3.1 Catalysis in Organic Reactions
The compound has been explored for its catalytic properties in various organic transformations. Notably, it has been used in:
- O-Benzylation Reactions : A ternary system involving zinc salts has been shown to promote selective O-benzylation of ketones efficiently. This reaction highlights the importance of this compound as a catalyst for functionalizing organic molecules .
- Hydrogenation Reactions : Zinc complexes can also facilitate hydrogenation processes, enhancing the efficiency of converting unsaturated compounds into saturated ones .
Case Studies and Research Findings
Comparison with Similar Compounds
(3-Chlorobenzyl)zinc(II) Chloride vs. (4-Chlorobenzyl)zinc(II) Chloride
Research Findings :
- The meta-chloro isomer exhibits slower reaction kinetics in cross-couplings due to steric constraints, whereas the para isomer facilitates faster electron transfer .
Metal Center Variants: Zinc vs. Chromium
This compound vs. Chromium(II) Chloride
Research Findings :
- Zinc complexes are preferred for their air stability, whereas chromium analogs require inert conditions due to oxidation sensitivity .
Ligand-Based Comparisons
This compound vs. Diazonium-Zinc Complexes
Research Findings :
- Diazonium-zinc complexes are niche reagents for arylations but require cryogenic handling, unlike the bench-stable this compound .
Precursor Derivatives: Chlorobenzyl Halides
3-Chlorobenzyl Chloride vs. 3-Chlorobenzyl Bromide
Research Findings :
- Bromides are more reactive but less economical; chlorides balance cost and utility in large-scale syntheses .
Q & A
Q. What are the standard synthetic routes for preparing (3-chlorobenzyl)zinc(II) chloride, and how can purity be verified?
Methodological Answer: this compound is typically synthesized via transmetallation or oxidative insertion. A common approach involves reacting 3-chlorobenzyl chloride (CAS 620-20-2) with activated zinc dust in anhydrous tetrahydrofuran (THF) under inert conditions. For example:
3-ClC₆H₄CH₂Cl + Zn → (3-ClC₆H₄CH₂)ZnCl + ZnCl₂ (side product)
Critical parameters include zinc activation (e.g., using trimethylsilyl chloride or iodine) and strict control of moisture . Purity is assessed via:
Q. How should this compound be handled to ensure stability during storage?
Methodological Answer: The compound is hygroscopic and sensitive to oxidation. Best practices include:
- Storage : Under argon or nitrogen in flame-dried glassware at −20°C, with molecular sieves (4Å) to absorb moisture .
- Stability Testing : Periodic FT-IR analysis to detect Zn-O stretching bands (~450 cm⁻¹), indicative of hydrolysis .
- Safety : Use fume hoods and PPE (gloves, goggles) due to lachrymatory effects and skin irritation risks .
Advanced Research Questions
Q. What catalytic systems optimize cross-coupling reactions involving this compound?
Methodological Answer: Palladium catalysts are most effective. For example:
Q. Key Variables :
Q. How do steric and electronic effects of the 3-chlorobenzyl group influence regioselectivity in C–C bond formation?
Methodological Answer:
- Steric Effects : The 3-chloro substituent creates moderate steric hindrance, favoring para-selectivity in aryl-aryl couplings. Compare with 4-chlorobenzylzinc analogs, which show meta preference due to reduced steric bulk .
- Electronic Effects : The electron-withdrawing Cl group polarizes the benzyl-zinc bond, enhancing electrophilicity. This accelerates oxidative addition but may reduce stability in polar aprotic solvents.
Experimental Validation : - DFT Calculations : Compare charge distribution (Mulliken charges) at the benzylic carbon (3-Cl vs. 4-Cl analogs) .
- Kinetic Studies : Monitor reaction rates under varying electronic conditions (e.g., substituent effects on aryl halide partners) .
Q. What analytical techniques resolve contradictions in reported reactivity of this compound with heteroaromatics?
Methodological Answer: Discrepancies in reactivity (e.g., pyridines vs. thiophenes) arise from solvent-dependent Zn coordination. Strategies include:
- In Situ IR Spectroscopy : Track Zn–C bond vibrations (490–520 cm⁻¹) to detect intermediate Zn-heteroarene complexes .
- Competition Experiments : React equimolar this compound with competing substrates (e.g., pyridine and furan) in THF vs. DMF. Analyze product ratios via HPLC .
- X-ray Crystallography : Resolve ambiguities in coordination geometry (e.g., tetrahedral vs. trigonal planar Zn centers) .
Q. How is this compound applied in medicinal chemistry for targeted drug synthesis?
Methodological Answer: The compound is used to introduce 3-chlorobenzyl motifs into bioactive molecules. Examples:
- Anticancer Agents : Coupling with indole-3-carboxaldehyde derivatives to synthesize kinase inhibitors (e.g., compound 16 in IL-6/TNF-α inhibition studies) .
- Antibacterial Agents : Functionalizing quinolone scaffolds via Negishi coupling to enhance bacterial membrane penetration .
Optimization : - Bioisosteric Replacement : Compare 3-Cl vs. 4-Cl analogs in SAR studies to balance potency and toxicity .
- Metabolic Stability : Evaluate hepatic microsomal clearance rates of benzyl-zinc intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
